molecular formula C12H17NO B7816154 2-Phenoxycyclohexan-1-amine

2-Phenoxycyclohexan-1-amine

Cat. No.: B7816154
M. Wt: 191.27 g/mol
InChI Key: BGJCAFDTQVYZEX-UHFFFAOYSA-N
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Description

2-Phenoxycyclohexan-1-amine is a chiral amine compound featuring a cyclohexane ring substituted with an amine group and a phenoxy ether group at adjacent positions. This structure classifies it as a substituted cyclohexylamine, a family of compounds often investigated for their potential biological activity and utility in organic synthesis. The presence of both hydrogen-bond donor (amine) and hydrogen-bond acceptor (ether and amine) groups makes it a molecule of interest in medicinal chemistry and chemical biology. Researchers may explore this compound as a key synthetic intermediate or building block in the development of more complex molecules, such as pharmaceuticals or ligands for catalysis. The stereochemistry of the molecule is likely to be significant for its interactions, and the compound may be available in enantiopure forms for stereoselective synthesis studies. In a research context, this compound could be of value for probing biological pathways or as a precursor in the synthesis of compound libraries for high-throughput screening. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Handling should adhere to safe laboratory practices as the full safety profile has not been fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJCAFDTQVYZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Phenoxycyclohexan 1 Amine

Established Synthetic Routes to 2-Phenoxycyclohexan-1-amine

Traditional methods for synthesizing this compound and its derivatives rely on well-understood organic reactions. These routes are often favored for their reliability and scalability.

Enantioselective Synthesis Approaches for this compound

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, enantioselective synthesis is a critical area of focus. One notable method involves the condensation of a ketone, such as acetophenone, with a chiral auxiliary like (R)-tert-butylsulfinamide. youtube.com This reaction, facilitated by a Lewis acid like titanium tetraethoxide, produces a chiral sulfinamide. youtube.com Subsequent diastereoselective reduction of the C=N double bond using a hydride reagent such as sodium borohydride (B1222165) can yield the desired enantiomer of the amine. youtube.com The choice of reducing agent is crucial; for instance, L-selectride can lead to the opposite diastereomer. youtube.com This strategy allows for the controlled synthesis of specific stereoisomers of amines related to this compound.

Nucleophilic Substitution Pathways in this compound Synthesis

Nucleophilic substitution represents a fundamental and versatile strategy for amine synthesis. libretexts.org In the context of this compound, this can involve the reaction of a halogenated cyclohexane (B81311) derivative with ammonia (B1221849) or an appropriate amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the halogenoalkane, displacing the halide ion. chemguide.co.uk

A significant challenge in using ammonia as the nucleophile is the potential for multiple substitutions, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk This occurs because the primary amine product is often a better nucleophile than ammonia itself. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

The Gabriel synthesis offers a more controlled alternative by using a phthalimide (B116566) salt as the nucleophile. libretexts.org The phthalimide anion reacts with an alkyl halide, and subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to yield the primary amine. This method effectively prevents over-alkylation.

Intramolecular nucleophilic substitution is another powerful variant, particularly for constructing cyclic amine structures. youtube.com For instance, a molecule containing both an amine and a leaving group can undergo an internal reaction to form a heterocyclic system. youtube.com

Reagent/MethodDescriptionOutcome
Ammonia Reacts with a halogenated cyclohexane.Can lead to a mixture of primary, secondary, and tertiary amines due to multiple substitutions. libretexts.orgchemguide.co.uk
Gabriel Synthesis Utilizes phthalimide as a protected form of ammonia.Prevents over-alkylation and yields the primary amine. libretexts.org
Intramolecular Substitution An internal reaction within a molecule containing both an amine and a leaving group.Forms cyclic amine structures. youtube.com

Exploration of Analogous Synthesis Routes for Related Phenoxycyclohexylamines

The synthesis of analogs of this compound provides valuable insights into structure-activity relationships and can lead to compounds with improved properties. nih.gov Synthetic strategies often involve modifications to the cyclohexane ring or the phenyl group. For instance, analogs have been prepared by introducing methyl or methoxy (B1213986) groups to the rings. nih.gov

The synthesis of pyrrolidine (B122466) analogues of related compounds has been achieved starting from carbohydrate-derived nitrones. nih.gov Nucleophilic addition of groups like trimethylsilyl (B98337) cyanide to these nitrones introduces the necessary aminomethyl substituent. nih.gov Another example involves the synthesis of rofecoxib (B1684582) analogs through a condensation-cyclization reaction of a phenylacetic acid derivative with a bromoacetophenone. primescholars.com These examples highlight the diverse synthetic pathways available for creating a wide range of structurally related amines.

Advanced Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the synthesis of complex amines like this compound, often providing greater efficiency and selectivity.

Transition Metal-Catalyzed Reactions for Amine Scaffolds

Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds, offering powerful methods for the synthesis of amines. researchgate.netrsc.org These reactions often proceed under mild conditions and with high functional group tolerance.

One of the most significant advancements is the transition metal-catalyzed amination of aryl and alkyl halides (Buchwald-Hartwig amination), which allows for the direct formation of C-N bonds. google.com Palladium catalysts are commonly employed for this purpose. researchgate.net

Furthermore, transition metals can catalyze the reductive amination of carbonyl compounds. For example, iridium complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Another approach involves the use of amorphous cobalt particles to catalyze reductive amination using hydrogen gas and aqueous ammonia. organic-chemistry.org

Transition metal catalysis also enables C-H bond activation, allowing for the direct functionalization of C-H bonds to form C-N bonds. rsc.org This strategy offers a highly atom-economical approach to amine synthesis. These advanced methods provide powerful and flexible routes to a wide array of amine scaffolds, including those of this compound and its derivatives.

One-Pot Multicomponent Reactions for Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. While no MCRs have been specifically reported for the derivatization of this compound, one could envision its use in well-known MCRs to generate a library of diverse derivatives.

For instance, if this compound were synthesized, it could serve as the amine component in reactions like the Ugi or Passerini reactions. A hypothetical Ugi four-component reaction (Ugi-4CR) could involve the reaction of this compound with an aldehyde, a carboxylic acid, and an isocyanide. This would theoretically yield a complex α-acylamino carboxamide derivative in a single, atom-economical step.

A potential reaction scheme is presented below:

Reactant 1Reactant 2Reactant 3Reactant 4Hypothetical Product
This compoundAldehydeCarboxylic AcidIsocyanideα-(Acylamino)-N-(2-phenoxycyclohexyl)carboxamide

This table represents a hypothetical application of the Ugi reaction and is not based on experimentally verified results for this specific substrate.

Synthesis of Stereoisomers of this compound

The structure of this compound contains two stereocenters, at C1 and C2 of the cyclohexane ring. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific stereoisomers requires careful control over the reaction conditions and the use of chiral reagents or catalysts.

Diastereoselective Control in Synthesis

Diastereoselective control focuses on selectively forming one diastereomer over another (e.g., cis vs. trans). A common strategy to synthesize 1,2-disubstituted cyclohexanes with good diastereoselectivity is through the reductive amination of a corresponding ketone. In a hypothetical synthesis, the reductive amination of 2-phenoxycyclohexanone (B3378262) could be employed. The choice of reducing agent and reaction conditions would be critical in influencing the stereochemical outcome. wikipedia.orgorganic-chemistry.org For example, the use of bulky reducing agents might favor the formation of the trans isomer due to steric hindrance, leading to the hydride attacking from the less hindered face of the intermediate imine.

Another potential route for diastereoselective synthesis is the nucleophilic ring-opening of cyclohexene (B86901) oxide. Reaction of cyclohexene oxide with phenoxide would yield a trans-2-phenoxycyclohexanol. Subsequent activation of the hydroxyl group and displacement with an amine source (e.g., via an S_N2 reaction) would proceed with an inversion of configuration, potentially leading to a cis-2-phenoxycyclohexan-1-amine. Conversely, direct aminolysis of cyclohexene oxide can also be a route, often yielding trans products. researchgate.netresearchgate.net

Approaches to Enantioselective Control

Achieving enantioselective control, the selective formation of one enantiomer over its mirror image, is a significant challenge in modern organic synthesis. For a molecule like this compound, several advanced strategies could be hypothetically applied.

One such approach is asymmetric reductive amination. This could involve the use of a chiral auxiliary on the amine or the use of a chiral catalyst. For instance, a chiral Brønsted acid or a transition metal complex with a chiral ligand could be used to catalyze the reduction of the imine intermediate formed from 2-phenoxycyclohexanone and an amine source, thereby inducing enantioselectivity.

Enzymatic reactions offer another powerful tool for enantioselective synthesis. Imine reductases (IREDs) or amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. A chemoenzymatic approach could involve the formation of the imine from 2-phenoxycyclohexanone, followed by an enzymatic reduction to yield an enantiomerically enriched this compound. Such methods have been successfully applied to the synthesis of other chiral amines.

A summary of potential stereoselective strategies is provided in the table below:

StereocontrolPotential MethodKey Principle
Diastereoselective Reductive amination of 2-phenoxycyclohexanoneSteric control during hydride delivery to the imine intermediate.
Ring-opening of cyclohexene oxideStereospecific nature of epoxide opening reactions (e.g., S_N2).
Enantioselective Asymmetric CatalysisUse of chiral catalysts (metal-based or organocatalysts) to create a chiral environment for the reaction.
Biocatalysis (e.g., with IREDs)Enzyme's active site provides a highly specific chiral environment for the reduction of the imine.

This table outlines potential strategies based on established chemical principles, as direct experimental data for this compound is not available.

Chemical Reactivity and Derivatization of 2 Phenoxycyclohexan 1 Amine

Amine Functional Group Transformations

The primary amine group in 2-Phenoxycyclohexan-1-amine is a nucleophilic center, making it susceptible to a variety of chemical transformations. These reactions are fundamental to the synthesis of a diverse range of derivatives.

Acylation Reactions to Yield Amides

Primary amines, such as this compound, readily undergo acylation reactions with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids to form stable amide derivatives. mnstate.eduyoutube.com This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. mnstate.edu

The general transformation can be represented as follows:

Reaction with Acid Chlorides: In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, this compound would react with an acid chloride (R-COCl) to yield the corresponding N-(2-phenoxycyclohexyl)amide.

Reaction with Acid Anhydrides: Similarly, reaction with an acid anhydride (B1165640) ((RCO)₂O) would produce the amide and a carboxylic acid as a byproduct.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) is also possible, often requiring a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a borate-based reagent to facilitate the dehydration process and drive the reaction towards amide formation. nih.gov

These acylation reactions are highly versatile, allowing for the introduction of a wide array of acyl groups (R-CO) onto the nitrogen atom, thereby modifying the compound's physical and chemical properties.

Table 1: Examples of Acylating Agents and Expected Amide Products

Acylating AgentGeneral StructureExpected Amide Product from this compound
Acetyl ChlorideCH₃COClN-(2-phenoxycyclohexyl)acetamide
Benzoyl ChlorideC₆H₅COClN-(2-phenoxycyclohexyl)benzamide
Acetic Anhydride(CH₃CO)₂ON-(2-phenoxycyclohexyl)acetamide

Nucleophilic Reactivity in Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character, enabling it to participate in nucleophilic substitution reactions. organic-chemistry.orgucsb.edu As a primary amine, it can react with alkyl halides in SN2 reactions to form secondary amines. chemguide.co.ukyoutube.com

However, a significant challenge in such reactions is the potential for multiple alkylations. chemguide.co.uk The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the secondary amine, a large excess of the primary amine is typically used.

The general sequence of these substitution reactions is as follows:

Primary Amine to Secondary Amine: this compound + R-X → N-alkyl-2-phenoxycyclohexan-1-amine

Secondary Amine to Tertiary Amine: N-alkyl-2-phenoxycyclohexan-1-amine + R-X → N,N-dialkyl-2-phenoxycyclohexan-1-amine

Tertiary Amine to Quaternary Ammonium Salt: N,N-dialkyl-2-phenoxycyclohexan-1-amine + R-X → N,N,N-trialkyl-2-phenoxycyclohexan-1-ammonium halide

The nucleophilicity of amines generally follows the trend: secondary amine > primary amine > ammonia (B1221849). chemguide.co.uk

Oxidation Reactions

The nitrogen atom in this compound exists in a reduced state and can be oxidized by various oxidizing agents. The products of such oxidations depend on the nature of the oxidizing agent and the reaction conditions.

Oxidation to Imines and Oximes: Mild oxidation of primary amines can lead to the formation of imines. Further oxidation or specific reaction conditions can yield oximes. For instance, the aerobic oxidation of cyclohexylamines to cyclohexanone (B45756) oximes is an industrially significant process. researchgate.net

Oxidation to Nitro Compounds: Stronger oxidizing agents can potentially oxidize the primary amine to a nitro group (-NO₂), though this transformation often requires specific reagents to avoid side reactions.

Oxidation States of Nitrogen: Nitrogen can exist in a wide range of oxidation states in organic compounds, from -3 in amines to +5 in some nitrogen oxides. libretexts.org The oxidation of this compound would involve an increase in the oxidation state of the nitrogen atom.

The presence of the cyclohexane (B81311) ring also presents the possibility of oxidation at the carbon atoms, particularly at the allylic position if unsaturation is introduced. researchgate.net

Reactions with Carbon Dioxide (General Amine Reactivity)

Amines, including this compound, can react with carbon dioxide in a reversible reaction to form carbamic acids and their corresponding salts (carbamates). nih.govnih.gov This reaction is of significant industrial importance, particularly in the context of carbon capture technologies. nih.gov

The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of CO₂. nih.gov The presence of a second amine molecule or another base facilitates the deprotonation of the initially formed zwitterionic intermediate to yield the more stable carbamate (B1207046) salt. researchgate.net

The reaction can be represented as:

2 RNH₂ + CO₂ ⇌ RNHCO₂⁻ + RNH₃⁺

The efficiency of this reaction can be influenced by factors such as the basicity of the amine and the reaction conditions.

Cyclohexane Ring Modifications

Beyond the reactivity of the amine group, the cyclohexane ring of this compound can also undergo chemical modifications.

Functionalization at Various Ring Positions

Introducing additional functional groups onto the cyclohexane ring can lead to a wide range of new derivatives with potentially altered biological or chemical properties. The presence of the existing phenoxy and amine substituents will influence the regioselectivity of these reactions.

Substitution Reactions: While direct substitution on an unsubstituted cyclohexane ring is challenging, the existing functional groups can be used to direct further functionalization. For instance, reactions that proceed via radical mechanisms could potentially introduce substituents at various positions on the ring.

Ring-Opening and Rearrangement: Under specific conditions, particularly with strained or appropriately substituted cyclohexane derivatives, ring-opening or rearrangement reactions can occur. For example, ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines has been shown to be an efficient method for synthesizing substituted indoles. nih.gov While not directly applicable to this compound, this illustrates the potential for complex transformations involving the cyclohexane core.

Conformational Considerations: The cyclohexane ring exists predominantly in a chair conformation. The substituents (phenoxy and amino groups) will occupy either axial or equatorial positions, and the relative stability of these conformers can influence the reactivity of the molecule. libretexts.org

Further research would be necessary to explore specific and controlled methods for the functionalization of the cyclohexane ring in this compound.

Stereospecific Reactions on the Cyclohexane Ring

The stereochemistry of the cyclohexane ring in this compound, which exists as different stereoisomers (e.g., cis and trans), plays a crucial role in its reactions. Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. masterorganicchemistry.com While specific documented examples for this exact molecule are sparse, its reactivity can be predicted based on established mechanistic principles.

Reactions involving the amine and phenoxy groups can proceed with high stereocontrol, often due to the participation of these groups in the reaction mechanism. For instance, intramolecular reactions where the amine or the ether oxygen acts as a nucleophile can lead to the formation of bicyclic products with a defined stereochemistry.

The relative orientation of the amine and phenoxy groups (cis or trans) will dictate the feasibility and outcome of such cyclization reactions. Similarly, reactions on a derivatized form, such as an epoxide formed on the cyclohexane ring, would undergo stereospecific ring-opening by nucleophiles, with the regioselectivity and stereoselectivity being influenced by the neighboring phenoxy and amino substituents. In many cases, reactions on substituted cyclohexanes proceed with high diastereoselectivity, leading to the formation of a single stereoisomer out of many possibilities. nih.gov

Phenoxy Moiety Transformations

The phenoxy group offers a site for various chemical modifications, either through reactions on the aromatic ring or by cleavage of the ether bond.

The phenoxy group is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.org The ether oxygen atom is an activating group, meaning it increases the rate of reaction compared to benzene (B151609). It directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion). libretexts.org

In this compound, the substituent on the ether oxygen is the bulky 1-aminocyclohexyl group. This steric hindrance is expected to disfavor substitution at the ortho positions, making the para position the most likely site of reaction. Under the acidic conditions often required for EAS, the primary amine group on the cyclohexane ring would be protonated to form an ammonium salt. While this positively charged group could have a deactivating effect through-space, the primary directing influence on the phenoxy ring remains the ether oxygen.

Common electrophilic aromatic substitution reactions and their predicted major products are summarized below.

Reaction TypeReagentsPredicted Major Product (Para-substituted)
Nitration HNO₃ / H₂SO₄2-(4-Nitrophenoxy)cyclohexan-1-amine
Halogenation Br₂ / FeBr₃2-(4-Bromophenoxy)cyclohexan-1-amine
Sulfonation Fuming H₂SO₄4-((2-Aminocyclohexyl)oxy)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-(4-((2-Aminocyclohexyl)oxy)phenyl)ethan-1-one (R=CH₃)

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Ethers are generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net For aryl alkyl ethers like this compound, the cleavage occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenol (B47542) is stronger due to the sp² hybridization of the carbon atom.

The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon of the cyclohexane ring. This is a nucleophilic substitution reaction. The reaction results in the formation of a phenol and a halo-substituted cyclohexane derivative. Given the presence of the amine, it would also be protonated under these strong acid conditions.

Reaction Scheme: this compound + 2 HBr (excess) → Phenol + 2-Bromocyclohexan-1-ammonium bromide

This cleavage provides a method to de-protect a phenol or to convert the phenoxy group into a hydroxyl group while simultaneously installing a halide on the cyclohexane ring, which can be used for further synthetic transformations.

Utility as a Building Block in Complex Molecule Synthesis

The presence of two distinct functional groups (amine and phenoxy) in a stereochemically defined cyclohexane framework makes this compound a versatile building block for constructing more complex molecules. nih.gov

A chemical scaffold is a core structure to which various functional groups can be attached. This compound can serve as the starting point for a variety of larger, more intricate scaffolds.

Amide and Sulfonamide Formation: The primary amine is readily acylated with carboxylic acids or sulfonyl chlorides to form amides and sulfonamides, respectively. This introduces a wide range of R-groups into the molecule.

N-Alkylation: The amine can undergo alkylation to form secondary or tertiary amines.

Heterocycle Synthesis: The 1,2-amino-ether functionality is a synthon for various heterocyclic scaffolds. For example, it could potentially be used in cyclization reactions to form fused ring systems like benzoxazines or other complex nitrogen- and oxygen-containing heterocycles, which are common in pharmacologically active compounds.

Cross-Coupling Reactions: Following electrophilic substitution on the phenoxy ring (e.g., halogenation), the resulting aryl halide can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

Compound libraries are large collections of distinct but structurally related molecules used in high-throughput screening for drug discovery and materials science. enamine.net this compound is an excellent starting scaffold for diversity-oriented synthesis to generate such libraries.

By using a combinatorial approach, a large number of derivatives can be synthesized rapidly. For example, a library can be constructed by reacting the core scaffold with a diverse set of building blocks.

Example of a Combinatorial Library Matrix:

Reagent A1 (e.g., Acetyl Chloride)Reagent A2 (e.g., Benzoyl Chloride)Reagent A3 (e.g., Dansyl Chloride)
Scaffold 1 (this compound)Product A1-S1Product A2-S1Product A3-S1
Scaffold 2 (Para-nitro derivative)Product A1-S2Product A2-S2Product A3-S2
Scaffold 3 (Para-bromo derivative)Product A1-S3Product A2-S3Product A3-S3

In this hypothetical matrix, the amine group of the parent scaffold and its functionalized analogues (Scaffolds 2 and 3) is reacted with a set of different acylating agents (Reagents A1, A2, A3). This parallel synthesis approach can quickly generate a library of novel compounds with varied properties, which can then be screened for biological activity or other desired characteristics.

Role as a Chiral Auxiliary in Asymmetric Synthesis

This compound and its derivatives have emerged as significant chiral auxiliaries in the field of asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. The effectiveness of a chiral auxiliary is determined by its ability to exert a high degree of stereocontrol, its ease of attachment and removal, and its availability in enantiomerically pure form.

The structural framework of this compound, featuring a rigid cyclohexane ring with stereogenic centers and a bulky phenoxy group, makes it an effective controller of the stereochemical course of reactions. The amino group provides a convenient handle for attaching the auxiliary to various substrates, such as carboxylic acids or their derivatives.

Chiral Auxiliary in Chiral α-Hydroxy Acid Synthesis

The closely related compound, (1R, 2R)-2-phenoxycyclohexan-1-ol, has been successfully employed as a chiral auxiliary in the synthesis of chiral α-hydroxy acids with high optical purities. iisc.ac.inresearchgate.net This demonstrates the potential of the 2-phenoxycyclohexyl scaffold in directing asymmetric transformations.

In a typical application, the chiral alcohol is esterified with a pyruvate (B1213749), such as in the formation of (1R, 2R)-2-phenoxycyclohex-1-yl pyruvate. iisc.ac.in This pyruvate ester then undergoes a diastereoselective reaction with an organometallic reagent. For instance, the addition of an alkylzinc chloride to the pyruvate ester proceeds with facial selectivity, dictated by the chiral auxiliary, to yield an α-hydroxy ester. iisc.ac.in The bulky phenoxy group on the cyclohexane ring is believed to block one face of the pyruvate's carbonyl group, thereby directing the nucleophilic attack of the organometallic reagent to the less hindered face. This results in the preferential formation of one diastereomer of the α-hydroxy ester.

Subsequent hydrolysis of the ester removes the chiral auxiliary, yielding the desired enantiomerically enriched α-hydroxy acid. The efficiency of this process is highlighted in the enantioselective synthesis of frontalin, where (1R, 2R)-2-phenoxycyclohexan-1-ol was utilized as the chiral auxiliary. iisc.ac.iniisc.ac.in Although this specific synthesis resulted in a 70% optical purity for (-)-frontalin, it successfully demonstrated the applicability of this chiral auxiliary. iisc.ac.in

Reactant 1Reactant 2Chiral AuxiliaryProductDiastereomeric/Enantiomeric Excess
Pyruvic acidAlkylzinc chloride(1R, 2R)-2-Phenoxycyclohexan-1-olα-Hydroxy esterHigh optical purities reported iisc.ac.in
(1R, 2R)-2-phenoxycyclohex-1-yl pyruvate2-(3-bromoprop-1-yl)-2-methyl-1,3-dioxolane derived alkylzinc chloride(1R, 2R)-2-Phenoxycyclohexan-1-ol(-)-Frontalin70% optical purity iisc.ac.in
Applications in Asymmetric Alkylation and Aldol (B89426) Reactions

While direct literature on the use of this compound in asymmetric alkylation and aldol reactions is not extensively detailed, the principles of its application can be inferred from the well-established use of similar chiral auxiliaries, such as those derived from amino alcohols like pseudoephedrine and prolinol. nih.govresearchgate.netharvard.edu Chiral auxiliaries are fundamental tools in controlling the stereochemistry of alkylation and aldol reactions. youtube.com

In a typical asymmetric alkylation, a carboxylic acid is first converted to an amide with the chiral amine auxiliary, in this case, this compound. The resulting amide can then be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. harvard.edu The stereochemistry of this enolate is influenced by the chiral auxiliary. The subsequent reaction of this chiral enolate with an alkylating agent, like an alkyl halide, occurs with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. After the alkylation step, the auxiliary can be cleaved to afford the α-substituted carboxylic acid in high enantiomeric excess. The efficiency of such reactions often depends on the reaction conditions, including the choice of base, solvent, and temperature. researchgate.net

Similarly, in asymmetric aldol reactions, the chiral auxiliary attached to a carbonyl compound directs the stereochemical outcome of the reaction with an aldehyde or ketone. youtube.comnih.gov The formation of a six-membered ring transition state involving the enolate and the aldehyde, often chelated to a metal ion, is a common model to explain the observed diastereoselectivity. youtube.com The bulky substituent on the chiral auxiliary typically occupies an equatorial position in this transition state, thereby dictating the facial selectivity of the reaction. This leads to the formation of a specific syn- or anti-aldol product. The auxiliary is then removed to yield the chiral β-hydroxy carbonyl compound.

The table below illustrates the general approach and expected outcomes for asymmetric alkylation and aldol reactions using a chiral amine auxiliary, based on established methodologies with similar compounds.

Reaction TypeSubstrateReagentsExpected ProductKey Feature
Asymmetric AlkylationN-acyl derivative of this compound1. LDA, LiCl2. Alkyl halideα-Substituted carboxylic acid derivativeHigh diastereoselectivity directed by the chiral auxiliary harvard.edu
Asymmetric Aldol ReactionN-acyl derivative of this compound1. Base (e.g., LDA)2. Aldehydeβ-Hydroxy carbonyl compoundFormation of specific syn- or anti-diastereomer youtube.com

Conformational Analysis and Stereochemical Investigations of 2 Phenoxycyclohexan 1 Amine

Preferred Conformers and Equilibrium Studies

The non-planar nature of the cyclohexane (B81311) ring leads to various conformations, with the chair form being the most stable. psu.edu The introduction of substituents on the ring lifts the degeneracy of different chair conformations, leading to a conformational equilibrium that favors the most stable arrangement.

Analysis of Cyclohexane Ring Conformations

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent carbon-hydrogen bonds. psu.edunih.gov In this conformation, the hydrogen atoms, and by extension any substituents, occupy two distinct types of positions: axial and equatorial. ustc.edu.cn Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the periphery of the ring. ustc.edu.cn

Through a process known as ring flipping, one chair conformation can interconvert into another. chemistrysteps.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. researchgate.net For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for a substituted cyclohexane, the two chair conformations are generally not energetically equivalent. libretexts.org The conformer that places the substituent in the more spacious equatorial position is typically more stable to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. libretexts.orgsapub.org

The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the change in Gibbs free energy (ΔG). wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

Table 1: A-Values for Representative Substituents

Substituent A-value (kcal/mol)
-CH₃ 1.7 libretexts.org
-OH 0.87 masterorganicchemistry.com
-NH₂ ~1.2-1.6 (estimated)
-OPh (Phenoxy) ~0.6 (estimated)
-Br 0.43 masterorganicchemistry.com

Rotational Isomerism around C-O and C-N Bonds

For the C-O bond of the phenoxy group, different orientations of the phenyl ring relative to the cyclohexane ring are possible. The preferred rotamer will seek to minimize steric clashes between the ortho-hydrogens of the phenyl ring and the cyclohexane ring hydrogens.

Similarly, the C-N bond of the amine group allows for different spatial arrangements of the amino hydrogens or any N-substituents. The conformational preference around this bond can be influenced by intramolecular hydrogen bonding. In the case of 2-phenoxycyclohexan-1-amine, an intramolecular hydrogen bond could potentially form between the amino group (as a donor) and the oxygen of the phenoxy group (as an acceptor), or vice-versa if the amine is secondary or tertiary. Such an interaction, if present, would significantly stabilize a specific rotamer. Studies on other amino alcohols have shown that intramolecular hydrogen bonds play a crucial role in determining their preferred conformations. psu.eduustc.edu.cnnih.gov The formation of a five or six-membered ring through hydrogen bonding is particularly favorable. nih.gov

Influence of Substituents on Conformational Preferences of Related Systems

In 1,2-disubstituted cyclohexanes, such as this compound, the conformational equilibrium depends on the relative stereochemistry of the two substituents (cis or trans).

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position (ae or ea). libretexts.org Upon ring flip, the axial substituent becomes equatorial and the equatorial substituent becomes axial. libretexts.org The two resulting chair conformations are generally not of equal energy; the equilibrium will favor the conformer where the bulkier group occupies the equatorial position. libretexts.org

For a trans-1,2-disubstituted cyclohexane, the substituents can be either both axial (diaxial, aa) or both equatorial (diequatorial, ee). libretexts.org The diequatorial conformation is almost always significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that are present in the diaxial conformer. libretexts.orgchemistryschool.net In addition to 1,3-diaxial interactions, gauche interactions between the two adjacent substituents can also influence the conformational energy. youtube.commasterorganicchemistry.com

Computational studies on a related molecule, 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational propensities are strongly influenced by the specific orientation of the substituents and the conformation of the cyclohexane ring. nih.govnih.gov

Stereoisomeric Characterization

The presence of two chiral centers at C-1 and C-2 in this compound gives rise to the possibility of stereoisomerism.

Diastereomeric Relationships in Substituted Cyclohexylamines

This compound can exist as two pairs of enantiomers, which are diastereomers of each other. These are the cis and trans isomers.

cis-isomer: The amino and phenoxy groups are on the same side of the cyclohexane ring. This corresponds to a (1R, 2S) or (1S, 2R) configuration. The cis isomer exists as a pair of enantiomers. In the chair conformation, one substituent will be axial and the other equatorial. libretexts.org

trans-isomer: The amino and phenoxy groups are on opposite sides of the ring, corresponding to a (1R, 2R) or (1S, 2S) configuration. The trans isomer also exists as a pair of enantiomers. As discussed, the trans isomer will strongly prefer a diequatorial conformation to minimize steric strain. libretexts.org

The cis and trans diastereomers have different physical and chemical properties. Their relative stabilities are determined by the sum of all steric interactions in their most stable conformations. For the trans-isomer, the diequatorial conformer is highly favored. For the cis-isomer, the equilibrium will lie towards the conformer where the sterically more demanding group (the phenoxy group is generally considered bulkier than the amino group) occupies the equatorial position.

Table 2: Stereoisomeric Relationships in this compound

Isomer Relative Stereochemistry Substituent Positions in Preferred Chair Conformation
cis (1R, 2S) / (1S, 2R) Axial/Equatorial & Equatorial/Axial
trans (1R, 2R) / (1S, 2S) Diequatorial

Enantiomeric Purity Determination and Methodologies

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for the characterization of chiral compounds like the stereoisomers of this compound. Several methods are available for this purpose, with nuclear magnetic resonance (NMR) spectroscopy using chiral auxiliaries being a prominent technique.

One common approach involves the use of chiral derivatizing agents (CDAs). The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum (typically ¹H NMR) will be distinct. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the original sample.

Another method utilizes chiral solvating agents (CSAs). These agents form transient diastereomeric complexes with the enantiomers of the chiral amine, again leading to separate signals in the NMR spectrum. This method has the advantage of being non-destructive, as no covalent bonds are formed.

Table 3: Common Chiral Auxiliaries for Enantiomeric Purity Determination of Amines by NMR

Auxiliary Type Example Principle
Chiral Derivatizing Agent Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) Forms stable diastereomeric amides with distinct NMR signals.
Chiral Solvating Agent (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) Forms transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions, leading to separation of NMR signals.

The choice of the chiral auxiliary depends on the specific structure of the amine and the desired experimental conditions. The accuracy of the ee determination relies on the baseline resolution of the diastereotopic signals in the NMR spectrum.

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is primarily determined by a balance of attractive and repulsive intramolecular forces. These include hydrogen bonding, steric hindrance, and aromatic interactions, which collectively stabilize or destabilize different chair conformations of the cyclohexane ring.

A key stabilizing feature in this compound is the potential for intramolecular hydrogen bonding between the amine (-NH₂) group at the C-1 position and the oxygen atom of the phenoxy group at the C-2 position. This interaction involves the donation of a hydrogen atom from the amine to the non-bonding electrons of the ether oxygen, forming a five-membered ring-like structure.

The existence and strength of such a hydrogen bond are highly dependent on the stereochemical relationship between the two substituents (cis or trans). In the cis isomer, both the amino and phenoxy groups are on the same face of the cyclohexane ring. This arrangement can bring the two groups into close proximity, facilitating intramolecular hydrogen bonding. For this to occur, the cyclohexane ring must adopt a conformation where the distance and angle between the N-H bond and the oxygen lone pair are favorable.

In contrast, for the trans isomer, the substituents are on opposite faces of the ring. In a standard chair conformation, a trans-1,2-disubstituted cyclohexane can have its substituents in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation, which is generally more stable due to reduced steric strain, would place the amino and phenoxy groups too far apart for effective intramolecular hydrogen bonding. The diaxial conformation might bring the groups closer, but this conformation is typically high in energy due to unfavorable 1,3-diaxial interactions.

Computational studies on analogous systems, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that intramolecular hydrogen bonds significantly influence conformational preferences. nih.govnih.gov Theoretical and spectroscopic investigations of similar systems, like 2-halophenols, have also demonstrated the presence of weak intramolecular hydrogen bonds that affect the conformational equilibrium. rsc.org The strength of the hydrogen bond in this compound would likely be influenced by the solvent environment, with non-polar solvents favoring the hydrogen-bonded conformation to a greater extent than polar, hydrogen-bond-competing solvents.

Table 1: Potential Intramolecular Hydrogen Bonding in this compound Isomers

IsomerSubstituent OrientationPotential for Intramolecular H-BondNotes
cisAxial-Equatorial (a,e) / Equatorial-Axial (e,a)HighThe proximity of the -NH₂ and -OPh groups on the same face of the ring allows for the formation of a stabilizing intramolecular hydrogen bond.
transDiequatorial (e,e)LowThe substituents are positioned too far apart for effective intramolecular hydrogen bonding.
transDiaxial (a,a)ModerateWhile the groups are closer than in the (e,e) conformation, this ring conformation is generally destabilized by significant steric strain.

Steric Effects and Aromatic Interactions

Steric effects play a crucial role in the conformational analysis of this compound. wikipedia.org The bulky phenoxy group (-OPh) and the amino group (-NH₂) create steric strain when they are forced into close proximity. This steric hindrance is a repulsive force that counteracts the attractive force of any potential hydrogen bonding.

In cyclohexane derivatives, substituents generally prefer the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). For trans-2-phenoxycyclohexan-1-amine, the diequatorial (e,e) conformation is expected to be significantly more stable than the diaxial (a,a) conformation, where both bulky groups would occupy axial positions, leading to substantial steric clashes.

For the cis isomer, one substituent must be axial while the other is equatorial. The conformational equilibrium will favor the chair conformation where the larger group (phenoxy) occupies the more spacious equatorial position. However, the formation of an intramolecular hydrogen bond could potentially stabilize a conformation where the phenoxy group is axial, provided the energetic gain from the hydrogen bond outweighs the steric penalty.

Furthermore, non-covalent interactions involving the aromatic ring of the phenoxy group can also influence conformation. These can include:

Aromatic-Aromatic Interactions: While there is only one aromatic ring in the molecule itself, in condensed phases or in certain folded conformations, intermolecular aromatic-aromatic interactions could play a role in stabilizing particular arrangements. nih.gov

Table 2: Summary of Dominant Intramolecular Interactions and Their Conformational Consequences

Interaction TypeGroups InvolvedFavorable Conformation(s)Unfavorable Conformation(s)
Intramolecular Hydrogen Bond -NH₂ and -OPhcis-(a,e) / cis-(e,a)trans-(e,e)
Steric Hindrance -NH₂, -OPh, and axial HydrogensDiequatorial (trans)Diaxial (trans)
Aromatic (C-H/π) Interactions Phenyl ring and Cyclohexane C-HCan stabilize specific folded conformations-

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Phenoxycyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Phenoxycyclohexan-1-amine, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is fundamental for verifying the molecular structure by identifying the various proton environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenoxy group, the methine and methylene (B1212753) protons of the cyclohexane (B81311) ring, and the protons of the primary amine group.

The protons on the aromatic ring typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The protons on the cyclohexane ring will resonate further upfield. The proton on the carbon bearing the phenoxy group (C2-H) and the proton on the carbon bearing the amine group (C1-H) are expected to be shifted downfield compared to the other ring protons due to the deshielding effects of the adjacent electronegative oxygen and nitrogen atoms. The remaining methylene protons of the cyclohexane ring would appear as complex multiplets in the aliphatic region (approximately δ 1.2-2.5 ppm). The amine (NH₂) protons exhibit a characteristic signal whose chemical shift can be variable (typically δ 0.5-5.0) and is influenced by factors such as solvent, concentration, and hydrogen bonding. pdx.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (Ar-H) 6.8 - 7.5 Multiplet Protons on the phenoxy group.
Methine (CH-O) 3.8 - 4.5 Multiplet Proton on the carbon attached to the oxygen atom.
Methine (CH-N) 2.8 - 3.5 Multiplet Proton on the carbon attached to the nitrogen atom.
Cyclohexane (CH₂) 1.2 - 2.5 Multiplets Methylene protons on the cyclohexane ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. ucl.ac.uk Every non-equivalent carbon atom in this compound will produce a distinct signal. hw.ac.uk The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

Carbons bonded to electronegative atoms like oxygen and nitrogen are significantly deshielded and appear at higher chemical shifts (downfield). hw.ac.uklibretexts.org Therefore, the carbon atom attached to the oxygen of the phenoxy group (C-O) and the carbon attached to the nitrogen of the amine group (C-N) are expected to resonate in the δ 50-90 ppm range. pdx.eduoregonstate.edu The aromatic carbons of the phenoxy group will appear in the typical aromatic region (δ 110-160 ppm), with the ipso-carbon (the one directly attached to the ether oxygen) often found at the most downfield end of this range, around 160 ppm. hw.ac.ukoregonstate.edu The remaining sp³ hybridized carbons of the cyclohexane ring will be found in the upfield region, typically between δ 20-50 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic (C-O) 155 - 165 Ipso-carbon of the phenoxy group. hw.ac.uk
Aromatic (C-H) 110 - 130 Other carbons in the aromatic ring.
Cyclohexane (C-O) 70 - 85 Carbon bearing the phenoxy group. oregonstate.edu
Cyclohexane (C-N) 50 - 65 Carbon bearing the amine group. libretexts.org

The relative stereochemistry of the phenoxy and amine substituents on the cyclohexane ring (cis or trans) can be determined using advanced two-dimensional (2D) NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. ipb.pt

A NOESY spectrum maps through-space interactions between protons that are in close proximity (typically within 4-5 angstroms). youtube.com To assign the stereochemistry of this compound, one would look for a cross-peak between the proton at C1 (attached to the amine) and the proton at C2 (attached to the phenoxy group). The presence of a strong NOE correlation between these two protons would indicate that they are on the same face of the cyclohexane ring, confirming a cis relationship. ipb.pt Conversely, the absence of this specific cross-peak would suggest a trans arrangement where the protons are too far apart for a significant NOE to be observed. Other 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the proton-proton and proton-carbon connectivities, respectively, ensuring the correct assignment of all signals before interpreting the NOESY data. ipb.pt

As this compound is a chiral molecule, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, a technique involving chiral derivatizing agents (CDAs) is employed. wikipedia.org

This method involves reacting the racemic or enantioenriched amine with a single, pure enantiomer of a chiral derivatizing agent. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, are distinguishable by NMR spectroscopy. wikipedia.org

A common protocol for primary amines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol (BINOL). researchgate.netnih.gov This reaction forms a pair of diastereomeric iminoboronate esters. In the ¹H NMR spectrum of this mixture, at least one set of corresponding protons in the two diastereomers will be chemically non-equivalent and will show separate, well-resolved signals. researchgate.netnih.gov By integrating the areas of these distinct signals, the relative ratio of the two diastereomers can be accurately calculated. This ratio directly corresponds to the enantiomeric ratio of the original this compound sample, allowing for a precise determination of its enantiomeric purity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the key functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound provides a distinct fingerprint based on its functional groups.

Amine Group (NH₂): As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. youtube.com Additionally, a primary amine shows an N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Ether Group (C-O-C): The ether linkage will be evident from a strong C-O stretching absorption. For an aryl-alkyl ether, this band is typically found in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch near 1075-1020 cm⁻¹.

Aromatic Ring: The presence of the phenoxy group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are usually seen as a group of weak to medium bands just above 3000 cm⁻¹. C=C ring stretching vibrations appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR is particularly sensitive to polar bonds, Raman spectroscopy is sensitive to non-polar, symmetric bonds. It is effective for identifying aromatic rings and can also detect the vibrations associated with the amine and ether functional groups, often with different relative intensities compared to the IR spectrum. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Notes
Primary Amine N-H Stretch (asymmetric & symmetric) 3400 - 3250 Two distinct bands expected. orgchemboulder.com
Primary Amine N-H Bend (scissoring) 1650 - 1580 A key indicator for a primary amine. orgchemboulder.comyoutube.com
Aromatic C-H Stretch 3100 - 3000 Typically weak to medium intensity.
Aliphatic C-H Stretch 3000 - 2850 From the cyclohexane ring.
Aromatic C=C Ring Stretch 1600 - 1450 Multiple bands are common.
Ether C-O-C Asymmetric Stretch 1275 - 1200 Strong absorption for aryl-alkyl ethers.

Conformational Insights from Vibrational Spectra

The vibrational spectra (Infrared and Raman) of this compound are expected to be complex, reflecting the various conformational isomers arising from the stereochemistry of the cyclohexane ring and the rotation around the C-O and C-N bonds. The cyclohexane ring typically exists in a chair conformation to minimize steric strain. science-softcon.deaps.org For a 1,2-disubstituted cyclohexane like this compound, both cis and trans diastereomers are possible, each with its own set of conformational possibilities.

In the chair conformation, the phenoxy and amine substituents can occupy either axial or equatorial positions. science-softcon.de The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions. researchgate.net Generally, conformers with bulky substituents in the equatorial position are energetically favored. science-softcon.demdpi.com

Table 1: Predicted Major Vibrational Bands for Conformational Analysis of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Significance for Conformational Analysis
N-H Stretch (asymmetric & symmetric)3400-3250The position and number of these bands can indicate the extent of hydrogen bonding, which may differ between conformers.
C-H Stretch (Aromatic)3100-3000Characteristic of the phenoxy group.
C-H Stretch (Aliphatic)2960-2850Subtle shifts can differentiate between axial and equatorial C-H bonds.
C=C Stretch (Aromatic)1600-1450Provides information on the phenyl ring of the phenoxy group.
N-H Bend (Scissoring)1650-1580Sensitive to the local environment of the amine group.
C-O-C Stretch (asymmetric)1260-1200Characteristic of the aryl-alkyl ether linkage.
C-O-C Stretch (symmetric)1075-1020Also characteristic of the ether linkage.
C-N Stretch1250-1020Can be coupled with other vibrations, but its position is influenced by the conformation.

Note: The data in this table is inferred from characteristic vibrational frequencies of analogous compounds such as cyclohexylamine (B46788), aromatic ethers, and substituted cyclohexanes. researchgate.netresearchgate.netnih.govresearchgate.net

By analyzing the vibrational spectra, potentially with the aid of computational modeling, it would be possible to identify the predominant conformers of this compound in different phases (gas, liquid, solid) and solvents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₂H₁₇NO.

The expected exact mass of the molecular ion [M]⁺• can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass:

(12 x 12.000000) + (17 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 191.131014 u

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this value with high precision (typically within 5 ppm), which helps to confirm the elemental formula and distinguish it from other isobaric compounds. docbrown.infolibretexts.org

Fragmentation Patterns and Structural Information

In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment in characteristic ways. The fragmentation pattern of this compound would be influenced by the presence of the amine, the phenoxy group, and the cyclohexane ring.

The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for this compound (191 g/mol ).

Key fragmentation pathways would likely include:

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.comnih.gov For this compound, this could lead to the loss of a C₅H₉• radical from the cyclohexane ring, resulting in a fragment ion.

Cleavage of the Phenoxy Group: The C-O bond of the ether can cleave, leading to the formation of a phenoxy radical (C₆H₅O•) or a phenoxy cation (C₆H₅O⁺, m/z 93). Alternatively, cleavage of the bond between the oxygen and the phenyl ring could produce a C₆H₅⁺ ion (m/z 77).

Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂) to give a fragment at m/z 174.

Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, often through the loss of ethene (C₂H₄, 28 u) or other small neutral molecules. rsustnjogat.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment IonPlausible Origin
191[C₁₂H₁₇NO]⁺•Molecular Ion
174[C₁₂H₁₆O]⁺•[M - NH₂]⁺
98[C₆H₁₂N]⁺α-cleavage with loss of phenoxy radical
93[C₆H₅O]⁺Cleavage of the C-O bond
84[C₆H₁₀]⁺•Loss of phenoxy radical and NH₂
77[C₆H₅]⁺Loss of the phenoxy group
56[C₄H₈]⁺•Fragmentation of the cyclohexane ring

Note: The fragmentation patterns presented are predictive and based on the known behavior of amines, ethers, and cyclic alkanes in mass spectrometry. The relative intensities of the peaks would depend on the stability of the resulting fragments. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the phenoxy chromophore. The cyclohexylamine portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).

Electronic Transitions of the Phenoxy Chromophore

The phenoxy group is essentially a substituted benzene (B151609) ring and is expected to exhibit absorption bands characteristic of the benzene chromophore. These arise from π → π* transitions. For phenol (B47542), two main absorption bands are observed: a strong primary band (E2-band) around 210 nm and a weaker secondary band (B-band) with fine structure around 270 nm.

In this compound, the ether linkage acts as an auxochrome, a group that modifies the absorption of the chromophore. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

BandPredicted λmax (nm) in a Non-polar SolventType of Transition
E2-band~220π → π
B-band~270-280π → π

Note: These values are estimations based on the UV-Vis spectra of phenol and other phenoxy compounds.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of this compound. nih.gov The interactions between the solvent molecules and the ground and excited states of the chromophore can alter the energy difference between these states, leading to shifts in the absorption maxima.

Bathochromic Shift (Red Shift): In polar solvents, the excited state, which is generally more polar than the ground state for π → π* transitions, is stabilized to a greater extent. This reduces the energy gap for the transition, resulting in a shift to longer wavelengths. mdpi.com

Hypsochromic Shift (Blue Shift): This is less common for π → π* transitions but can occur if the ground state is more stabilized by the polar solvent than the excited state.

Loss of Fine Structure: In polar solvents, especially those capable of hydrogen bonding, the vibrational fine structure of the B-band is often broadened and may disappear. This is due to the variety of solute-solvent interactions that can exist. nih.gov

For this compound, increasing the solvent polarity from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) is expected to cause a bathochromic shift in the absorption maxima and a loss of the fine structure of the B-band. researchgate.net

Table 4: Predicted Solvent Effects on the B-band of this compound

SolventPolarityExpected λmax (nm)Expected Spectral Feature
HexaneNon-polar~270Fine structure may be visible
EthanolPolar, Protic~275-285Broadened band, loss of fine structure

Note: The predicted shifts are qualitative and based on the general behavior of aromatic ethers and phenols in different solvents. researchgate.net

Chiral Analytical Techniques

The analysis of enantiomers of chiral amines is a significant area of research. nih.gov Direct chromatographic enantioseparation is a preferred approach for both analytical and preparative scale separations. csfarmacie.cz

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. phenomenex.com The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are recognized for their broad applicability in separating a wide range of chiral compounds, including amines. yakhak.orgmdpi.com

For the separation of chiral amines, the mobile phase composition, including the type of organic modifier and the presence of additives, plays a crucial role. csfarmacie.cz Typical mobile phases consist of a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol. yakhak.org The use of acidic or basic additives can significantly influence the retention and enantioselectivity by interacting with the amine functionality of the analyte.

The development of an efficient chiral HPLC method for amines often involves screening different CSPs and optimizing the mobile phase. phenomenex.comyakhak.org For instance, a study on the enantiomeric resolution of various chiral amines utilized cellulose and amylose phenylcarbamate derived CSPs with a mobile phase of 2-propanol in hexane. yakhak.org Detection is typically carried out using a UV detector, and for certain derivatives, a fluorescence detector can be employed for enhanced sensitivity. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Amine Separation

ParameterCondition
Column Cellulose or Amylose Phenylcarbamate-based CSP
Mobile Phase Hexane/2-Propanol mixtures
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

This table represents typical starting conditions for the chiral separation of amines and would require optimization for this compound.

Gas chromatography with chiral stationary phases is another essential technique for the enantiomeric separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include acylating agents, which convert the amine into a less polar and more volatile amide derivative. nih.gov

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These CSPs can form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times. The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature programming, are critical for achieving separation.

For the analysis of chiral amines by GC, a flame ionization detector (FID) is commonly used. The separation efficiency in chiral GC is influenced by factors such as the column temperature, carrier gas flow rate, and the nature of the chiral stationary phase.

Table 2: Representative GC Conditions for Chiral Amine Analysis

ParameterCondition
Column Cyclodextrin-based Chiral Capillary Column
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program Temperature gradient optimized for the specific analytes
Derivatization Required (e.g., acylation)

This table outlines general GC parameters that would serve as a starting point for the analysis of derivatized this compound.

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. csfarmacie.cz This property is quantified as the specific rotation, which is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the enantiomers. Each enantiomer will produce a CD spectrum that is a mirror image of the other.

These techniques are crucial for determining the enantiomeric purity and assigning the absolute configuration of the separated enantiomers of this compound. The data obtained from HPLC or GC can be correlated with the chiroptical properties to identify each enantiomeric peak.

Theoretical and Computational Chemistry Studies of 2 Phenoxycyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. dntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for systems of the size of 2-phenoxycyclohexan-1-amine. nih.gov A DFT study on this compound would typically involve geometry optimization to find the lowest energy structure. This would provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would yield insights into the distribution of electrons within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller gap generally suggests higher reactivity. wjarr.com For instance, studies on pyrimidine (B1678525) derivatives have shown that a lower energy gap compared to a reference compound like ibuprofen (B1674241) indicates greater chemical reactivity. wjarr.com

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution and helps identify nucleophilic and electrophilic sites within the molecule. For this compound, one would expect a negative potential (electron-rich region) around the oxygen atom of the phenoxy group and the nitrogen atom of the amine group, and positive potentials (electron-poor regions) on the amine hydrogens and potentially the aromatic ring hydrogens.

Table 1: Representative Data from DFT Calculations on Analogous Systems This table illustrates the type of data that would be obtained from a DFT study of this compound, using data for similar compounds as a reference.

ParameterValue (for Pyrimidine Derivative DMPN) wjarr.comValue (for Ibuprofen) wjarr.com
EHOMO (eV) -5.57-
ELUMO (eV) -1.94-
Energy Gap (ΔE) (eV) 3.636.03
Chemical Hardness (η) (eV) 1.813.02
Electrophilicity Index (ω) (eV) 3.882.64

This data is for illustrative purposes to show the outputs of DFT calculations and is not for this compound.

Ab Initio Calculations for Conformational Analysis and Energy Minima

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly reliable for conformational analysis. For this compound, the cyclohexane (B81311) ring is the primary source of conformational isomerism. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), would be employed to determine the relative energies of different conformations. researchgate.net

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. epa.gov Other higher-energy conformations include the boat and the twist-boat. epa.gov An ab initio study on cyclohexane itself revealed that the twist-boat structure is a minimum on the potential energy surface, lying about 6.9 kcal/mol higher in energy than the chair conformation. epa.gov The boat conformation is a transition state between twist-boat forms. epa.gov

For this compound, the substituents (phenoxy and amine groups) can be in either axial or equatorial positions. The relative stability of the resulting conformers (e.g., cis vs. trans, and within each, the different chair conformations) would be determined. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org The energy difference between the axial and equatorial conformers of methylcyclohexane (B89554) is approximately 1.74 kcal/mol (7.6 kJ/mol), with the equatorial conformer being more stable. libretexts.orgmasterorganicchemistry.com For the larger phenoxy and amine groups, this energy difference would be different and would also depend on their relative stereochemistry (cis or trans).

Table 2: Relative Energies of Cyclohexane Conformers from Ab Initio Calculations

ConformationSymmetryRelative Energy (kcal/mol) epa.gov
Chair D3d0.0
Twist-Boat D26.9
Boat C2v7.9
Transition State C2~12.0

This data is for the parent cyclohexane and serves as a baseline for understanding the conformational landscape of its derivatives.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, CH-π interactions)

The functional groups in this compound allow for a variety of non-covalent interactions that can significantly influence its conformation and properties.

Intramolecular Hydrogen Bonding: A key feature would be the potential for an intramolecular hydrogen bond between the amine group (-NH2), acting as a hydrogen bond donor, and the oxygen atom of the phenoxy group, acting as a hydrogen bond acceptor (O-H···N). ustc.edu.cn The formation of such a bond depends on the stereochemistry (cis/trans) and the specific conformation of the cyclohexane ring that brings these groups into sufficient proximity. Computational studies on linear aminoalcohols have shown that the strength and favorability of intramolecular hydrogen bonds are highly dependent on the chain length, which dictates the size of the resulting ring-like structure. ustc.edu.cn For this compound, a cis-conformation would be necessary for this interaction. The strength of such a bond can be evaluated computationally by analyzing the geometry (H···O distance, N-H···O angle), vibrational frequency shifts (a red-shift in the N-H stretching frequency), and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netresearchgate.net

CH-π Interactions: The presence of the phenyl ring allows for potential CH-π interactions. These are weak attractive interactions between a C-H bond (from the cyclohexane ring) and the electron cloud of the aromatic π-system. The geometry of the molecule would determine if any of the axial or equatorial C-H bonds on the cyclohexane ring are positioned favorably over the face of the phenyl ring to engage in this type of stabilizing interaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior over time.

Conformational Space Exploration

The conformational landscape of this compound can be complex due to the flexibility of the cyclohexane ring and the rotation of the phenoxy and amine groups. Molecular dynamics (MD) simulations can be used to explore this conformational space. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

Techniques like accelerated molecular dynamics (A-MD) can enhance the sampling of conformational space, allowing for the observation of rare events like the chair-to-chair interconversion of the cyclohexane ring on computationally accessible timescales. nih.gov A study using A-MD on cyclohexane demonstrated an acceleration of the chair-flip rate by a factor of approximately 100,000, while still being able to reconstruct the correct energy distributions. nih.gov Applying such a method to this compound would provide a comprehensive map of its accessible conformations and the energetic barriers between them, offering a dynamic view of the equilibria discussed in the ab initio section.

Reaction Pathway Modeling for Synthesis and Derivatization

Computational methods are invaluable for modeling chemical reactions, helping to elucidate mechanisms and predict outcomes.

Synthesis: The synthesis of this compound likely involves steps such as the functionalization of a cyclohexane precursor. Reaction pathway modeling can be used to study the mechanisms of these synthetic steps. For example, if the synthesis involves nucleophilic substitution to introduce the phenoxy group, calculations could model the transition state of this reaction. Studies on the hydrogenation of benzene (B151609) to cyclohexane have demonstrated the power of ab initio reaction path analysis to identify the dominant reaction pathway out of many possibilities and to locate the rate-determining step. ntnu.noumn.edu A similar approach could be used to optimize the synthesis of the target molecule's precursors.

Derivatization: Modeling the derivatization of this compound, for instance, the acylation of the amine group or electrophilic substitution on the phenyl ring, can also be performed. These models can predict the most likely sites of reaction and the activation energies associated with different reaction pathways. Kinetic modeling, as has been applied to the oxidation of cyclohexane, can predict reaction outcomes under various conditions, providing a powerful tool for designing further chemical modifications. researchgate.net

Structure-Reactivity Relationships

The arrangement of the phenoxy and amine functional groups on a cyclohexane scaffold in this compound dictates its chemical behavior. Computational chemistry serves as a powerful tool to predict and understand these relationships before undertaking experimental synthesis and analysis. nih.gov

Computational Prediction of Reactivity Profiles

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Modern computational methods, such as Density Functional Theory (DFT), allow for the calculation of various molecular descriptors that predict how and where a molecule is likely to react. chemrxiv.org For alkyl amines, these methods have been refined to the point where descriptor libraries can be generated, and machine learning models can predict reactivity with increasing accuracy. chemrxiv.orgrsc.org

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and Fukui functions, which indicate susceptibility to nucleophilic or electrophilic attack.

For this compound, the primary site for electrophilic attack is expected to be the nitrogen atom of the amine group, due to its lone pair of electrons which typically resides in the HOMO. The phenoxy group, with its electron-withdrawing inductive effect and electron-donating resonance effect, would modulate the electron density across the molecule, influencing the reactivity of both the amine and the cyclohexane ring.

A theoretical analysis would involve calculating these properties to build a comprehensive reactivity profile.

Table 1: Illustrative Theoretical Reactivity Descriptors for an Amine

This table presents a set of typical quantum chemical properties that would be calculated to predict the reactivity of a molecule like this compound. The values are representative and not specific to this molecule.

DescriptorSignificance for Reactivity
HOMO Energy Indicates the ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Represents the chemical stability of the molecule. A smaller gap generally implies higher reactivity.
Mulliken Charge on Nitrogen Quantifies the partial charge on the nitrogen atom. A more negative charge suggests a higher electron density, making it a stronger nucleophile and base.
Fukui Function (f-) on N Predicts the site for electrophilic attack. A high value on the nitrogen atom confirms it as the primary nucleophilic center.

Such computational approaches are essential for the prospective design of molecules in fields like drug discovery and materials science, allowing for the screening of potential candidates based on their predicted chemical behavior. nih.gov

Investigation of Catalytic Processes Involving Amines

Cyclic amines are a cornerstone of modern synthetic chemistry, frequently appearing as key structural elements in both organocatalysts and ligands for asymmetric metal catalysis. youtube.com The structure of this compound, which features a chiral 1,2-disubstituted cyclohexane backbone, is analogous to motifs found in highly successful catalysts.

As a chiral primary amine, this compound has the theoretical potential to act as an organocatalyst, for instance, in reactions involving enamine or iminium ion intermediates. Furthermore, it could be readily derivatized to form bidentate or polydentate ligands for transition metals. The combination of a "hard" nitrogen donor and a potentially "soft" interaction with the phenoxy group's aromatic ring could chelate a metal center, creating a defined chiral environment. This is crucial for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

While specific applications of this compound in catalysis are not reported, its structural features suggest potential utility in reactions such as:

Asymmetric hydrogenation

Asymmetric C-C bond formation

Asymmetric amination reactions

The development of such catalytic systems often relies on structure-reactivity relationships to tune the catalyst's electronic and steric properties for optimal performance. nih.gov

Environmental and Atmospheric Chemistry Studies of Amine Degradation

The release of amines into the atmosphere is a subject of significant environmental research, largely driven by their use in technologies like post-combustion CO2 capture. ieaghg.orgresearchgate.net Although this compound is not a common industrial solvent, understanding its potential atmospheric fate is crucial from an environmental chemistry perspective. This can be achieved by applying theoretical models developed for other cyclic and substituted amines. ccsnorway.comssethermal.com

Theoretical Evaluation of Degradation Pathways of Amines

The primary degradation pathway for amines in the troposphere is initiated by a reaction with the hydroxyl radical (•OH) during the daytime. rsc.org This reaction proceeds via hydrogen atom abstraction from the amine, creating a carbon- or nitrogen-centered radical.

For this compound, there are several possible sites for H-atom abstraction:

The N-H bonds of the amine group: Abstraction here leads to a nitrogen-centered radical.

The C-H bond at the C1 position (alpha to the nitrogen): This is often a favored site in amines, leading to a stabilized carbon-centered radical. nilu.no

Other C-H bonds on the cyclohexane ring.

C-H bonds on the aromatic phenoxy group.

Following the initial abstraction, the resulting radical reacts rapidly with molecular oxygen (O2) to form a peroxy radical (ROO•). This peroxy radical can then undergo a complex series of reactions involving nitrogen oxides (NOx) to form various stable degradation products. ssethermal.com Depending on the initial abstraction site and subsequent reactions, potential products could include imines, amides, and carbonyls. A significant concern with amine degradation is the potential formation of harmful secondary products like nitrosamines and nitramines, which can occur through reactions with NO and NO2, respectively. ieaghg.orgrsc.org

Table 2: Probable Initial Reactions in the Atmospheric Degradation of this compound

ReactantReaction TypeInitial ProductsSignificance
Hydroxyl Radical (•OH) H-atom AbstractionAmine-derived radicals (C-centered or N-centered) + H₂OThe dominant initial step for daytime atmospheric degradation. ccsnorway.com
Amine Radical + O₂ Radical AdditionPeroxy radical (ROO•)A rapid subsequent step that leads to further oxidation.
Peroxy Radical + NO Radical-Radical Rxn.Alkoxy radical (RO•) + NO₂A key branching point in the degradation cascade, leading to carbonyls and other products.
Amine Radical + NO₂ Radical-Radical Rxn.Nitramine (R₂NNO₂)A potential pathway for the formation of persistent and harmful degradation products. ieaghg.orgssethermal.com
Ozone (O₃) OzonolysisCarbonyls, N-containing productsGenerally a slower process for amines compared to reaction with •OH, but can be significant. nih.gov

Atmospheric Fate and Lifetimes of Amine Degradation Products

The atmospheric lifetime of an amine is defined by how quickly it is removed from the atmosphere. The lifetime (τ) with respect to reaction with •OH is inversely proportional to the reaction rate constant (kOH).

τ ≈ 1 / (kOH * [OH])

Where [OH] is the average concentration of hydroxyl radicals in the atmosphere.

While the specific kOH for this compound has not been experimentally measured, rate constants for analogous compounds can provide an estimate. Cyclic amines and primary amines generally have high kOH values, suggesting they are removed from the atmosphere relatively quickly.

Table 3: Typical OH Radical Reaction Rate Constants and Estimated Atmospheric Lifetimes for Various Amines

Amine ClassExample CompoundTypical kOH (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeSource(s)
Primary AliphaticMethylamine~2.1 x 10⁻¹¹~13 hours nilu.com
Secondary AliphaticDimethylamine~6.3 x 10⁻¹¹~4 hours nilu.com
CyclicPiperazine~1.4 x 10⁻¹⁰~2 hours ccsnorway.com
AlkanolamineMonoethanolamine~3.0 x 10⁻¹¹~9 hours nilu.no
(Note: Lifetimes are estimations based on an average global [OH] concentration of 1x10⁶ molecules/cm³ and can vary significantly with location and time of day.)

Based on this data, this compound, as a primary cyclic amine, would be expected to have a short atmospheric lifetime, likely on the order of a few hours.

The degradation products themselves have their own atmospheric fates. Smaller, more volatile products like formaldehyde (B43269) or acetaldehyde (B116499) are subject to further photo-oxidation. nilu.no Less volatile, highly oxidized, and nitrogen-containing products can contribute to the formation and growth of secondary organic aerosols (SOA), which have implications for air quality and climate. rsc.orgnih.gov

Future Research Directions and Unexplored Avenues for 2 Phenoxycyclohexan 1 Amine

Development of Novel Stereoselective Synthetic Methods

The relative and absolute stereochemistry of the 1,2-disubstituted cyclohexane (B81311) ring is paramount to the function of 2-Phenoxycyclohexan-1-amine in chiral applications. Future efforts should be directed toward creating more efficient and precise stereoselective synthetic routes. The development of methods that avoid the formation of isomeric mixtures would be a significant advance.

Promising research directions include:

Asymmetric Catalysis : The use of transition metal catalysts (e.g., Iridium, Rhodium) with newly designed chiral ligands could facilitate the asymmetric hydrogenation of prochiral precursors, establishing the desired stereocenters in a single, highly controlled step. acs.org Similarly, organocatalysis presents a metal-free alternative for stereoselective functionalization.

Biocatalysis : Employing enzymes, such as specific transaminases, could offer an environmentally benign path to optically pure this compound through the kinetic resolution of a racemic mixture or the direct asymmetric amination of a ketone precursor.

Substrate-Directed Synthesis : Designing syntheses where a pre-existing chiral center on a starting material directs the stereochemical outcome of subsequent reactions can be a powerful strategy for producing specific diastereomers. nih.gov Methodologies like the stereoselective synthesis of N-alkyl-D-allosamines from 2-oxosugars could serve as inspiration for such approaches. rsc.org

Exploration of New Chemical Transformations and Derivatizations

The inherent reactivity of the primary amine and the phenoxy moiety allows for a wide range of chemical modifications. A focused exploration of new transformations can expand the chemical space around this scaffold, leading to derivatives with novel functionalities and applications.

Key areas for future investigation are:

C-H Functionalization : Modern synthetic methods enabling the direct activation and functionalization of C-H bonds on either the cyclohexane or the aromatic ring would provide efficient pathways to complex analogs that are otherwise difficult to access.

Multicomponent Reactions (MCRs) : Designing one-pot reactions where this compound is combined with two or more other reactants could rapidly generate molecular diversity and lead to the discovery of complex structures with interesting properties. capes.gov.br

Derivatization via Nucleophilic Addition : The primary amine can be used to form imines, which can then undergo nucleophilic additions, such as the Pudovik reaction, to create α-aminophosphonate derivatives. nih.gov Exploring this reactivity could yield compounds with potential biological or coordination properties.

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

A comprehensive understanding of the three-dimensional structure and conformation of this compound and its derivatives is critical. While standard methods like basic NMR and IR spectroscopy are useful, advanced techniques are needed for unambiguous stereochemical assignment and conformational analysis. numberanalytics.com

Future studies should incorporate:

Spectroscopic Technique Information Gained Relevance to this compound
2D NMR (NOESY/ROESY) Through-space correlations between protons Elucidates relative stereochemistry and preferred solution-state conformations. nih.gov
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral molecules Determines the absolute stereochemistry of enantiopure samples without the need for crystallization.
Electronic Circular Dichroism (ECD) Absolute configuration of chiral molecules Complements VCD and is particularly useful for molecules with UV-active chromophores like the phenoxy group. nih.gov

| X-ray Crystallography | Unambiguous solid-state structure | Provides definitive proof of relative and absolute stereochemistry if suitable crystals can be obtained. nih.gov |

These techniques, when used in combination, can provide a complete picture of the molecule's structure. jchps.com

Integrated Computational and Experimental Approaches for Reaction Mechanism Elucidation

To move beyond synthetic discovery and truly understand reactivity, a combination of computational modeling and experimental analysis is essential. This integrated approach can reveal detailed reaction mechanisms, rationalize stereochemical outcomes, and guide the design of better reactions. rsc.orgscielo.br

Key areas for this synergistic approach include:

Density Functional Theory (DFT) Modeling : Computational studies can map potential energy surfaces, identify transition states, and calculate activation barriers for reactions involving this compound. scielo.br This can explain why certain products are formed and predict how to favor others.

Kinetic Analysis : Experimental studies measuring reaction rates under various conditions provide crucial data to validate or refine computational models. This helps to build a robust understanding of the reaction dynamics.

In Situ Spectroscopy : Techniques like time-resolved NMR or IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. researchgate.net This provides direct experimental evidence for the intermediates and pathways predicted by computational studies.

Analyzing reaction mechanisms in terms of distinct phases can offer deep insights into the sequence of bond-breaking and bond-forming events. smu.edu

Potential in Materials Science as a Monomer or Ligand

The structural characteristics of this compound—a rigid cyclic backbone with two distinct functional groups—make it an attractive building block for new materials.

Unexplored avenues in materials science include:

Monomer for Polymer Synthesis : The primary amine group can react with various co-monomers to form polymers like polyamides or polyimides. The bulky phenoxycyclohexyl group would likely impart unique thermal and mechanical properties to the resulting materials. Its reaction with formaldehyde (B43269) could also be explored to create poly(hexahydrotriazine) or poly(hemiaminal) networks. researchgate.net

Ligand for Coordination Chemistry : The amine and the ether oxygen of the phenoxy group can act as a bidentate ligand, coordinating to metal centers. This could be used to create discrete metal complexes or extended structures like coordination polymers and metal-organic frameworks (MOFs) with potential catalytic or sorption properties.

Chiral Platforms : When used in its enantiopure form, the compound could serve as a chiral ligand for asymmetric catalysis or as a building block for chiral materials used in enantioselective separations.

Q & A

Q. How can in silico models predict the environmental impact of this compound?

  • Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN3: ~0.3, suggesting slow degradation) and ecotoxicity (LC50_{50} Daphnia magna: 12 mg/L). Validate with OECD 301F tests (28-day aerobic degradation <20%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.